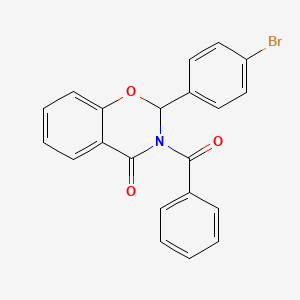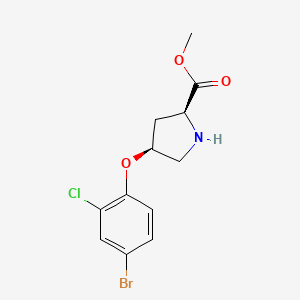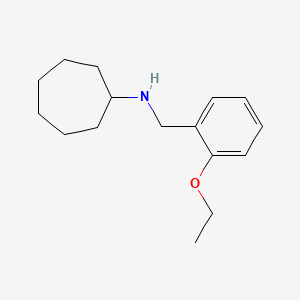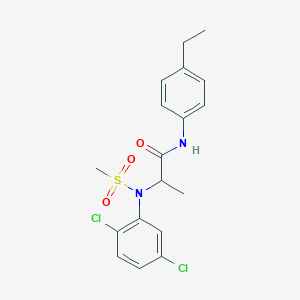![molecular formula C21H19BrClNO B12478068 {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine](/img/structure/B12478068.png)
{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine is an organic compound with a complex structure that includes benzyloxy, bromophenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine typically involves multiple steps, starting with the preparation of the benzyloxy and bromophenyl intermediates. A common synthetic route includes:
Formation of Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable brominating agent to form benzyloxy bromide.
Bromophenyl Intermediate: The bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the benzyloxy and bromophenyl intermediates with 2-chlorobenzylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the bromophenyl and chlorophenyl groups, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the development of new drugs for various diseases.
Industry
In the materials science industry, the compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and halogenated phenyl groups can facilitate binding to specific sites on these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {[4-(Methoxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine
- {[4-(Benzyloxy)-3-chlorophenyl]methyl}[(2-bromophenyl)methyl]amine
- {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-fluorophenyl)methyl]amine
Uniqueness
The uniqueness of {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both benzyloxy and halogenated phenyl groups provides a versatile platform for further chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C21H19BrClNO |
|---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
1-(3-bromo-4-phenylmethoxyphenyl)-N-[(2-chlorophenyl)methyl]methanamine |
InChI |
InChI=1S/C21H19BrClNO/c22-19-12-17(13-24-14-18-8-4-5-9-20(18)23)10-11-21(19)25-15-16-6-2-1-3-7-16/h1-12,24H,13-15H2 |
InChI Key |
CPZTWPDOIXATOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=CC=C3Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanethione](/img/structure/B12477988.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B12478002.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12478008.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)



![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine](/img/structure/B12478043.png)
![cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
![4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12478056.png)
